molecular formula C12H11NO2 B2896851 2-(Oxetan-3-yloxy)quinoline CAS No. 2202118-53-2

2-(Oxetan-3-yloxy)quinoline

Cat. No.: B2896851
CAS No.: 2202118-53-2
M. Wt: 201.225
InChI Key: RJNFCDISZAYCIO-UHFFFAOYSA-N
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Description

2-(Oxetan-3-yloxy)quinoline is a compound that combines the structural features of oxetane and quinoline Oxetane is a four-membered ring containing one oxygen atom, known for its stability and reactivity in medicinal chemistry Quinoline is a heterocyclic aromatic organic compound with a benzene ring fused to a pyridine ring, widely used in pharmaceuticals and agrochemicals

Mechanism of Action

Target of Action

The primary targets of 2-(Oxetan-3-yloxy)quinoline, a derivative of quinoline, are bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes play crucial roles in bacterial DNA replication, making them ideal targets for antimicrobial agents .

Mode of Action

This compound, like most quinolones, executes its mechanism of action by entering into bacterial cells and inhibiting the bacterial DNA replication enzymes DNA gyrase A and topoisomerase IV . This inhibition disrupts the normal functioning of these enzymes, thereby halting bacterial DNA replication .

Biochemical Pathways

The biochemical pathways affected by this compound involve the synthesis of oxetanes. Two major pathways have been followed for the preparation of oxetanes: intramolecular Williamson ether synthesis and light-mediated Paternò-Büchi [2+2] cycloaddition reaction . The inhibition of DNA gyrase A and topoisomerase IV by this compound disrupts these pathways, leading to downstream effects such as the inhibition of bacterial growth .

Pharmacokinetics

Oxetane, being an electron-withdrawing group, reduces the basicity of its adjacent nitrogen atom, possibly lowering the drug’s overall lipophilicity . These properties could potentially impact the bioavailability of this compound.

Result of Action

The result of the action of this compound is the inhibition of bacterial growth. By inhibiting the enzymes DNA gyrase A and topoisomerase IV, the compound disrupts bacterial DNA replication, leading to the cessation of bacterial growth .

Biochemical Analysis

Biochemical Properties

Oxetanes, like the one present in 2-(Oxetan-3-yloxy)quinoline, are high-energy oxygen-containing non-aromatic heterocycles that are of great interest as new potential pharmacophores with a significant spectrum of biological activities . They are produced by microorganisms, and also found in marine invertebrates and algae

Cellular Effects

The cellular effects of this compound are not fully understood yet. Quinoline derivatives have been shown to exhibit antitumor activity over certain cell lines . It’s plausible that this compound could influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is not yet fully elucidated. Quinolines have been shown to have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in drug discovery and are vital scaffolds for leads in medicinal chemistry .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well-documented. It’s plausible that this compound could interact with various enzymes or cofactors, and could also have effects on metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxetan-3-yloxy)quinoline typically involves the formation of the oxetane ring followed by its attachment to the quinoline moiety. One common method is the intramolecular cyclization of suitable precursors. For example, the oxetane ring can be synthesized through the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of an alkene with a carbonyl compound . The quinoline moiety can be introduced through various classical methods such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective starting materials. Transition metal-catalyzed reactions and green chemistry approaches, such as solvent-free conditions and microwave-assisted synthesis, can be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Oxetan-3-yloxy)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .

Properties

IUPAC Name

2-(oxetan-3-yloxy)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-2-4-11-9(3-1)5-6-12(13-11)15-10-7-14-8-10/h1-6,10H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNFCDISZAYCIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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